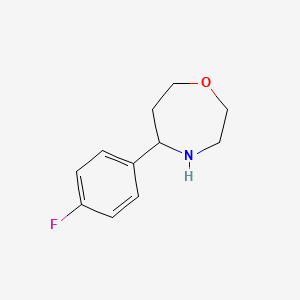

5-(4-Fluorophenyl)-1,4-oxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11-5-7-14-8-6-13-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEKCPCBIZHQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 5 4 Fluorophenyl 1,4 Oxazepane

Strategic Disconnections and Retrosynthetic Pathways to the 1,4-Oxazepane (B1358080) Scaffold

Retrosynthetic analysis is a critical first step in planning the synthesis of a complex target molecule like 5-(4-Fluorophenyl)-1,4-oxazepane. This process involves breaking the target molecule down into simpler, commercially available, or easily synthesized precursors. For the 1,4-oxazepane ring, the most logical disconnections involve cleaving the bonds to the heteroatoms (oxygen and nitrogen), as these are often formed during the key ring-closing step.

Two primary retrosynthetic disconnections are most viable for the this compound scaffold:

Disconnection A (C-O Bond): This pathway involves disconnecting the C-O ether linkage. The most common approach is the disconnection between C7 and the oxygen atom (C7-O), which points to an intramolecular Williamson ether synthesis. This strategy identifies a linear amino alcohol precursor, specifically a substituted N-(2-hydroxyethyl)amino alcohol, as the key intermediate. This is a robust and frequently employed strategy in heterocycle synthesis.

Disconnection B (C-N Bond): Alternatively, one of the C-N bonds can be disconnected. Disconnecting the N4-C5 bond suggests a pathway involving the reductive amination of an aldehyde precursor with an amino ether. This approach is also powerful, particularly for building diversity around the nitrogen atom.

A third, less common, but plausible disconnection involves breaking the C5-Aryl bond, which would suggest a late-stage introduction of the 4-fluorophenyl group onto a pre-formed 1,4-oxazepane core. However, this often requires harsher conditions and may be less efficient.

| Disconnection Strategy | Bond Cleaved | Key Intermediate (Synthon) | Forward Reaction Type |

| Pathway A | C7-O | N-(2-hydroxyethyl)-2-amino-1-(4-fluorophenyl)ethanol derivative | Intramolecular Williamson Ether Synthesis |

| Pathway B | N4-C5 | (2-Aminoethoxy)acetaldehyde and 4-fluorophenyl organometallic reagent | Reductive Amination |

| Pathway C | C5-Aryl | 1,4-Oxazepane | Arylation/Cross-Coupling |

These pathways provide a logical framework for designing a convergent synthesis, where key fragments are prepared separately and then combined.

Synthesis of Key Precursors: Design and Elaboration of 4-Fluorophenyl Building Blocks and Heteroatom-Containing Synthons

The success of any synthetic route hinges on the efficient preparation of its key precursors. For this compound, this involves the synthesis of a fragment containing the 4-fluorophenyl group and a separate synthon containing the nitrogen and oxygen atoms in the correct spatial arrangement. The use of fluorine-containing building blocks is a common strategy for introducing fluorine into heterocyclic compounds, often providing high regioselectivity and yields. researchgate.net

4-Fluorophenyl Building Blocks:

From 4-Fluoroacetophenone: A versatile starting material, 4-fluoroacetophenone, can be α-brominated to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one. Subsequent reduction of the ketone provides 2-bromo-1-(4-fluorophenyl)ethan-1-ol, a key electrophilic precursor.

From 4-Fluorobenzaldehyde: 4-Fluorobenzaldehyde can be converted into 4-fluorostyrene (B1294925) oxide via the Corey-Chaykovsky reaction. This epoxide is an excellent electrophile for ring-opening reactions with amine nucleophiles.

From 4-Fluorophenyl Grignard Reagent: 4-Bromofluorobenzene can be converted to the corresponding Grignard reagent, 4-fluorophenylmagnesium bromide, which can then be reacted with various electrophiles, such as epoxides or α-halo carbonyls, to construct the carbon skeleton.

Heteroatom-Containing Synthons:

Ethanolamine (B43304): As a simple and commercially available building block, ethanolamine can serve as the N-C2-C3-O fragment. It can be reacted directly with an appropriate 4-fluorophenyl-containing electrophile.

N-Protected Ethanolamines: To control reactivity and prevent side reactions, protected versions such as N-benzylethanolamine or N-Boc-ethanolamine are often used. The protecting group can be removed in a later step.

Serine Derivatives: For stereoselective syntheses, chiral precursors derived from amino acids like serine can be employed. For example, the reduction of serine methyl ester provides (S)-2-amino-3-hydroxypropan-1-ol, a valuable chiral building block.

Cyclization Reactions and Ring-Closing Strategies to Form the 1,4-Oxazepane Core

The construction of the seven-membered 1,4-oxazepane ring is the cornerstone of the synthesis. The formation of medium-sized rings can be challenging due to unfavorable entropic factors and transannular strain. However, several effective strategies have been developed.

Intramolecular cycloaddition reactions are powerful methods for constructing cyclic systems, although they are more commonly applied to the synthesis of unsaturated or benzo-fused heterocycles rather than simple saturated 1,4-oxazepanes. For instance, the reaction of nitroso compounds with acetylenic esters in the presence of phosphines can lead to 1,4-oxazine derivatives through an intramolecular Wittig reaction. arkat-usa.org While not directly applicable to the saturated target, related principles of electrocyclic ring closure could be envisioned with appropriately designed unsaturated precursors. masterorganicchemistry.com

Substitution-based cyclizations are the most common and reliable methods for forming the 1,4-oxazepane ring. These reactions typically involve an intramolecular nucleophilic attack to displace a leaving group.

Intramolecular Williamson Ether Synthesis: This is a classic and highly effective method. A linear precursor, such as N-(2-hydroxyethyl)-2-amino-1-(4-fluorophenyl)ethanol, is treated with a base (e.g., NaH) to deprotonate the primary alcohol. organic-chemistry.org The resulting alkoxide then displaces a leaving group on the other end of the chain (e.g., a tosylate, mesylate, or halide) in a 7-exo-tet cyclization to form the oxazepane ring. This method is efficient and generally provides good yields. organic-chemistry.org

Reductive Amination: An alternative approach involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. A precursor containing a primary or secondary amine and a tethered aldehyde can cyclize under reductive conditions (e.g., NaBH₃CN, NaBH(OAc)₃) to form the C-N bond and close the ring.

Haloetherification: A regio- and stereoselective 7-endo cyclization can be achieved through haloetherification. nih.gov In this approach, an N-alkenyl amino alcohol precursor is treated with a halogen source (e.g., N-Bromosuccinimide). The resulting halonium ion intermediate is then trapped intramolecularly by the hydroxyl group to form the seven-membered ring, installing a halogenated methyl group at the C5 position, which can be subsequently removed if desired.

Transition metal catalysis offers mild and efficient pathways to complex heterocyclic structures. Gold and other transition metals are known to catalyze the cyclization of functionalized alkynes.

A plausible strategy involves a gold(I)-catalyzed 7-exo-dig cyclization. nih.gov A precursor such as a β-(N-propargylic)amino alcohol containing the 4-fluorophenyl moiety could be synthesized. In the presence of a gold(I) catalyst, the alkyne is activated towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of the 1,4-oxazepane ring containing an exocyclic double bond, which can be hydrogenated to afford the final saturated product. nih.gov

| Cyclization Method | Key Precursor Type | Typical Reagents | Advantages |

| Williamson Ether Synthesis | Halo-aminoalcohol or equivalent | NaH, K₂CO₃ | High reliability, good yields. organic-chemistry.org |

| Reductive Amination | Amino-aldehyde | NaBH₃CN, H⁺ | Mild conditions, functional group tolerance. |

| Haloetherification | N-alkenyl amino alcohol | NBS, I₂ | High stereocontrol possible. nih.gov |

| Gold-Catalyzed Cyclization | N-propargyl amino alcohol | Ph₃PAuCl, Cu(OTf)₂ | Mild conditions, atom economical. nih.gov |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Since the C5 position of the target molecule is a stereocenter, controlling its stereochemistry is crucial for many applications. Stereoselective synthesis can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, starting from a chiral amino acid like D- or L-phenylglycine (or a fluorinated analog), one can construct the chiral precursor while retaining the stereochemical integrity of the C5 center. A synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine has been reported, demonstrating the feasibility of using chiral pool starting materials to control stereochemistry at the C5 position. rsc.org

Substrate-Controlled Diastereoselective Cyclization: When the precursor contains multiple stereocenters, the inherent conformational preferences of the molecule can direct the stereochemical outcome of the cyclization. For example, in a haloetherification reaction of a chiral N-alkenyl amino alcohol, the existing stereocenter can direct the approach of the halogen and the subsequent intramolecular attack of the hydroxyl group, leading to a high degree of diastereoselectivity. nih.gov Computational and experimental studies have shown that the stereoselectivity in such cyclizations is primarily controlled by the substrate's ground-state conformation. nih.gov

Catalytic Enantioselective Synthesis: A powerful modern approach involves the use of a chiral catalyst to induce enantioselectivity. For instance, a chiral Brønsted acid could catalyze the enantioselective opening of a meso-epoxide with an amino alcohol, setting the stereocenter early in the synthesis. nih.gov While direct catalytic enantioselective cyclization to form the 7-membered ring is more challenging, methods like the enantioselective desymmetrization of 3-substituted oxetanes have been developed for the synthesis of related chiral 1,4-benzoxazepines, showcasing the potential of this strategy. nih.gov

Asymmetric Catalysis in the Formation of Oxazepane Stereocenters

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com This can be achieved through organocatalysis or metal-based catalysis.

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives or imidazolidinones (MacMillan catalysts), can catalyze the enantioselective formation of the oxazepane ring. youtube.comyoutube.com For example, a proline-catalyzed intramolecular reaction could proceed through an enamine or iminium ion intermediate, with the catalyst's chirality dictating the facial selectivity of the ring-closing step. youtube.com A notable strategy is the enantioselective desymmetrization of prochiral oxetanes using chiral Brønsted acids like confined chiral phosphoric acids. This metal-free process can provide access to chiral 1,4-benzoxazepines, a related structure, with high enantiocontrol under mild conditions. acs.orgnih.gov

Metal Catalysis: Chiral Lewis acids or transition metal complexes can also be employed. A chiral ligand coordinates to a metal center, and this complex then catalyzes the intramolecular cyclization. For example, an iridium-catalyzed intramolecular asymmetric allylic etherification has been used to construct related fused oxazepine rings. acs.org The spatial arrangement of the chiral ligand around the metal creates a chiral environment that forces the reaction to proceed enantioselectively.

Table 2: Asymmetric Catalytic Systems for Oxazepane Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Mechanism |

|---|---|---|---|

| Organocatalyst | (S)-Proline | Intramolecular Aldol/Mannich | Forms a chiral enamine/iminium intermediate, controlling the cyclization stereochemistry. youtube.com |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Intramolecular Oxetane Desymmetrization | Protonates and activates the oxetane, with the chiral counterion directing the enantioselective ring-opening and cyclization. acs.orgnih.gov |

| Metal Catalyst | Iridium complex with a chiral ligand | Intramolecular Allylic Etherification | Forms a chiral metal complex that controls the stereochemistry of the nucleophilic attack to form the ring. acs.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Compounds like amino acids, carbohydrates, or terpenes serve as building blocks, incorporating a pre-existing stereocenter into the target molecule. wikipedia.orgmdpi.com

For this compound, a suitable starting material would be a chiral amino acid derivative. A study details the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported L-homoserine, an amino acid. nih.govrsc.org This approach involves immobilizing the amino acid on a solid support, followed by N-alkylation with a substituted 2-bromoacetophenone (B140003) and subsequent cleavage and cyclization. nih.govrsc.orgnih.gov To obtain the specific 5-(4-fluorophenyl) derivative, one would start with 2-bromo-1-(4-fluorophenyl)ethan-1-one in the alkylation step. The resulting carboxylic acid at the C-5 position could then be removed or converted to other functional groups if necessary.

Another potential starting material from the chiral pool is (R)-(4-chlorophenyl)glycine, which has been used in synthetic attempts toward 1,4-oxazepan-5-one (B88573) skeletons. iyte.edu.tr A similar strategy could be envisioned starting with the corresponding (4-fluorophenyl)glycine derivative.

Post-Cyclization Functionalization and Derivatization at C-5 Position and Nitrogen/Oxygen Heteroatoms

Once the chiral 1,4-oxazepane core is established, further molecular diversity can be achieved through functionalization at various positions.

C-5 Position: If the synthetic route allows for a functional group at the C-5 position, this provides a key handle for derivatization. As seen in the chiral pool synthesis starting from homoserine, a carboxylic acid group can be installed at C-5. nih.govrsc.org This acid can be converted into a wide array of other functionalities, including:

Amides: Through coupling reactions with various amines.

Esters: Via esterification with alcohols.

Alcohols: By reduction of the carboxylic acid or ester.

Removal: Decarboxylation to leave a hydrogen atom at C-5.

Nitrogen Heteroatom (N-4): The secondary amine within the 1,4-oxazepane ring is a prime site for modification. Standard reactions for amine functionalization can be applied:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications are crucial for modulating the physicochemical and biological properties of the molecule, as demonstrated in the synthesis of 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands. nih.gov

Oxygen Heteroatom (O-1): The oxygen atom within the oxazepane ring is part of an ether linkage and is generally unreactive. Derivatization at this position is not typically feasible without ring-opening reactions.

Optimization of Reaction Conditions and Isolation/Purification Techniques for Laboratory Synthesis

The efficiency and success of synthesizing this compound on a laboratory scale depend heavily on the optimization of reaction conditions and the implementation of effective purification methods.

Optimization of Reaction Conditions: Key parameters must be systematically varied to maximize yield and stereoselectivity while minimizing side products and reaction time.

Catalyst: For catalytic reactions, screening different catalysts and ligands is crucial. For instance, in a chiral phosphoric acid-catalyzed reaction, modifying the substituents on the acid's binaphthyl backbone can significantly impact enantioselectivity. acs.org

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities.

Temperature: Temperature affects reaction kinetics; lower temperatures often lead to higher stereoselectivity at the cost of longer reaction times.

Isolation and Purification Techniques: Given the chiral nature of the target compound, purification methods must be capable of separating not only chemical impurities but also, if necessary, stereoisomers.

Chromatography:

Silica Gel Column Chromatography: The most common method for purifying organic compounds from reaction mixtures. acs.org

Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations and for isolating highly pure compounds. For chiral separations, specific chiral stationary phases (CSPs) are employed. mdpi.com

Recycling Preparative HPLC: A technique that improves separation efficiency for closely eluting compounds, such as enantiomers, by repeatedly passing the sample through the column. ymc.co.jp

Crystallization: If the product is a stable solid, crystallization can be a highly effective method for obtaining material of very high chemical and enantiomeric purity.

Solid-Phase Synthesis: As used in the homoserine-based approach, anchoring the substrate to a polymer resin can greatly simplify purification, as excess reagents and by-products are simply washed away before the final product is cleaved from the support. nih.govrsc.org

Table 3: Summary of Optimization and Purification Parameters

| Parameter/Technique | Factors to Consider | Goal |

|---|---|---|

| Reaction Optimization | Catalyst/Ligand structure, solvent choice, temperature, concentration, reaction time. | Maximize yield and enantiomeric/diastereomeric excess; minimize by-products. |

| Isolation/Purification | Column chromatography (achiral/chiral), preparative HPLC, crystallization, solid-phase synthesis. | Achieve high chemical purity (>95%) and high enantiomeric excess (>99% ee). neopharmlabs.com |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 5 4 Fluorophenyl 1,4 Oxazepane

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For 5-(4-Fluorophenyl)-1,4-oxazepane, with a molecular formula of C₁₁H₁₄FNO, the expected exact mass can be calculated.

The monoisotopic mass of this compound is calculated to be 195.1059 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The theoretical m/z value for this ion would be 196.1137. The high resolution of the mass spectrometer allows for the differentiation of this mass from other possible elemental compositions that might have the same nominal mass, thus confirming the molecular formula.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 196.1137 |

| [M+Na]⁺ | 218.0957 |

| [M+K]⁺ | 234.0696 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR Spectroscopy: Chemical Shift, Coupling Constant Analysis, and Integration for Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 4-fluorophenyl group and the 1,4-oxazepane (B1358080) ring.

The protons on the 4-fluorophenyl group are expected to appear as two multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the fluorine atom (H-2' and H-6') will be a doublet of doublets due to coupling with the adjacent protons and the ¹⁹F nucleus. The protons meta to the fluorine (H-3' and H-5') will also appear as a doublet of doublets.

The protons of the 1,4-oxazepane ring will be found in the aliphatic region of the spectrum. The proton at the 5-position (H-5), being a benzylic methine proton, is expected to be the most downfield of the aliphatic signals. The methylene (B1212753) protons of the oxazepane ring (H-2, H-3, H-6, and H-7) will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The proton attached to the nitrogen (N-H) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2', H-6' | ~ 7.35 | dd | J(H,H) = 8.5, J(H,F) = 5.5 | 2H |

| H-3', H-5' | ~ 7.10 | t | J(H,H) = 8.7 | 2H |

| H-5 | ~ 4.50 | dd | J = 10.0, 4.0 | 1H |

| H-3a, H-3b | ~ 3.80-4.00 | m | - | 2H |

| H-2a, H-2b | ~ 3.60-3.80 | m | - | 2H |

| H-6a, H-6b | ~ 3.00-3.20 | m | - | 2H |

| H-7a, H-7b | ~ 2.80-3.00 | m | - | 2H |

| N-H | ~ 2.50 | br s | - | 1H |

Carbon (¹³C) NMR Spectroscopy: Carbon Skeleton Elucidation and Hybridization States

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is predicted to show eleven distinct signals, corresponding to the eleven carbon atoms in this compound.

The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine (C-4') will show a large one-bond C-F coupling constant and will be the most downfield of the aromatic carbons. The other aromatic carbons will also exhibit smaller C-F couplings.

The aliphatic carbons of the 1,4-oxazepane ring will be observed in the upfield region of the spectrum (δ 40-80 ppm). The benzylic carbon (C-5) will be the most downfield of the aliphatic carbons. The carbons adjacent to the oxygen (C-3 and C-2) will appear at a lower field than those adjacent to the nitrogen (C-6 and C-7) due to the higher electronegativity of oxygen.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-4' | ~ 162 | ¹J(C,F) ≈ 245 |

| C-1' | ~ 138 | ⁴J(C,F) ≈ 3 |

| C-2', C-6' | ~ 128 | ²J(C,F) ≈ 8 |

| C-3', C-5' | ~ 115 | ³J(C,F) ≈ 21 |

| C-3 | ~ 75 | - |

| C-2 | ~ 70 | - |

| C-5 | ~ 60 | - |

| C-6 | ~ 50 | - |

| C-7 | ~ 45 | - |

Fluorine (¹⁹F) NMR Spectroscopy: Characterization of the Fluorine Environment and its Electronic Influences

The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. It is predicted to appear as a triplet of doublets due to coupling with the ortho and meta protons. The precise chemical shift can be influenced by the solvent.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | ~ -115 | td |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and among the protons of the 1,4-oxazepane ring, helping to trace the proton network within the ring. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com It would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. princeton.eduyoutube.com Key HMBC correlations would be expected from the benzylic proton H-5 to the aromatic carbons C-1', C-2', and C-6', as well as to the oxazepane ring carbons C-3 and C-6. These correlations are crucial for confirming the connection between the phenyl ring and the oxazepane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the H-5 proton and the protons on the oxazepane ring, helping to define the preferred conformation of the ring. princeton.eduresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule. ajchem-a.com The spectra are complementary and together provide a comprehensive vibrational fingerprint of the compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration should appear as a moderate band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-F stretching vibration will give a strong absorption in the region of 1250-1200 cm⁻¹. The C-O-C and C-N-C stretching vibrations of the oxazepane ring are expected in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the FTIR data. Aromatic ring stretching vibrations are typically strong in the Raman spectrum and are expected in the 1600-1450 cm⁻¹ region. The symmetric breathing mode of the benzene (B151609) ring would also be a characteristic Raman band.

Table 5: Predicted ajor Vibrational Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | ~ 3300 | FTIR |

| Aromatic C-H Stretch | ~ 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | ~ 2950-2850 | FTIR, Raman |

| Aromatic C=C Stretch | ~ 1600, 1500 | FTIR, Raman |

| C-F Stretch | ~ 1250-1200 | FTIR |

| C-O-C Stretch | ~ 1150-1050 | FTIR |

| C-N-C Stretch | ~ 1100-1000 | FTIR |

X-ray Crystallography for Unambiguous Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Detailed Research Findings: Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. For analogous structures, such as other substituted phenyl-oxazepane derivatives, X-ray diffraction studies have been instrumental. nih.govnih.govdocumentsdelivered.com These studies typically reveal the conformation of the seven-membered oxazepane ring, which can adopt various conformations like a chair, boat, or twist-chair. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

A hypothetical data table for the crystallographic analysis of this compound would look as follows, but it must be stressed that these are placeholder values.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄FNO |

| Formula Weight | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Stereochemistry Determination (if chiral)

The presence of a stereocenter at the C5 position, bearing the 4-fluorophenyl group, renders this compound a chiral molecule. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of its enantiomers.

Detailed Research Findings: Specific ECD or ORD spectra for this compound have not been reported in the scientific literature. The determination of the absolute configuration would involve the experimental measurement of the ECD spectrum and its comparison with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)). nih.gov The chromophores within the molecule, primarily the 4-fluorophenyl group, would give rise to characteristic Cotton effects in the ECD spectrum. nih.gov

A representative data table for chiroptical analysis would include the following, though the values remain undetermined.

Table 2: Hypothetical Chiroptical Data for this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) or Specific Rotation [α] |

|---|---|---|

| ECD | Value not available | Value not available |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transitions and Thermal Decomposition Pathways

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a compound, including its melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) monitors changes in mass as a function of temperature. iajps.comnih.gov

Detailed Research Findings: No specific DSC or TGA data for this compound is currently available in the public domain. A typical DSC analysis would be expected to show an endothermic peak corresponding to the melting point of the compound. mdpi.com The TGA curve would indicate the temperature at which the compound begins to decompose and the subsequent mass loss stages, providing insights into its thermal stability and decomposition mechanism. nih.govresearchgate.net

A summary of potential thermal analysis data is presented in the table below, with the understanding that this is a generalized representation.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Tₘ) | Value not available |

| Enthalpy of Fusion (ΔHբ) | Value not available | |

| TGA | Onset of Decomposition (Tₒ) | Value not available |

Mechanistic Investigations into the Chemical Reactivity and Transformation of 5 4 Fluorophenyl 1,4 Oxazepane

Reactivity Towards Electrophilic and Nucleophilic Reagents at the Nitrogen, Oxygen, and Aromatic Ring

Detailed studies on the reactivity of 5-(4-Fluorophenyl)-1,4-oxazepane with electrophilic and nucleophilic reagents have not been reported. However, predictions can be made based on the general chemical behavior of its structural components.

Nitrogen Atom: The secondary amine within the 1,4-oxazepane (B1358080) ring is expected to be the primary site of nucleophilic attack on electrophiles. Reactions such as N-alkylation, N-acylation, and N-sulfonylation are anticipated. The reactivity of the nitrogen would be influenced by steric hindrance from the adjacent 4-fluorophenyl group at the 5-position.

Oxygen Atom: The ether oxygen is generally unreactive towards most electrophiles and nucleophiles under standard conditions. Ring-opening via cleavage of the C-O bond would likely require harsh conditions, such as treatment with strong Lewis acids or proton acids.

Aromatic Ring: The 4-fluorophenyl group is susceptible to electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNA_r). The fluorine atom is an ortho-, para-director for EAS, although it is deactivating. Nucleophilic substitution of the fluorine atom is also a possibility, particularly with strong nucleophiles, and is a common transformation for fluoroaromatic compounds in heterocyclic synthesis.

Table 4.1.1: Predicted Reactivity of this compound

| Reactive Site | Reagent Type | Predicted Reaction |

|---|---|---|

| Nitrogen (N-4) | Electrophile (e.g., Alkyl halide, Acyl chloride) | N-Alkylation, N-Acylation |

| Oxygen (O-1) | Strong Acid | Ring Opening (under harsh conditions) |

| Aromatic Ring | Electrophile (e.g., Nitrating mixture) | Electrophilic Aromatic Substitution |

| Aromatic Ring | Nucleophile (e.g., Alkoxide) | Nucleophilic Aromatic Substitution (of Fluorine) |

Note: This table is based on predicted reactivity and not on experimental data for the specific compound.

Oxidation and Reduction Pathways of the Oxazepane Heterocycle and its Substituents

No experimental data on the oxidation or reduction of this compound has been found in the reviewed literature. For analogous N-aryl heterocycles, oxidation can occur at the nitrogen atom to form N-oxides or at benzylic positions if present. The secondary amine in the oxazepane ring could potentially be oxidized. Reduction of the aromatic ring would require forcing conditions, such as high-pressure hydrogenation, which might also lead to the opening of the oxazepane ring.

Photochemical Reactions and Stability Under Various Light Irradiation Conditions

The photochemical behavior of this compound is not documented. Compounds containing aromatic chromophores can undergo various photochemical reactions, including photoisomerization, photocyclization, or degradation upon UV irradiation. The stability of the oxazepane ring under such conditions would be a key factor in determining the outcome of any potential photochemical transformation.

Hydrolysis and Solvolysis Reactions of the 1,4-Oxazepane Ring System

There is no specific information regarding the hydrolysis or solvolysis of this compound. The 1,4-oxazepane ring, being a saturated ether and amine, is generally expected to be stable to hydrolysis under neutral and basic conditions. Acidic conditions could potentially lead to ring cleavage, likely initiated by protonation of the ether oxygen or the amine nitrogen. The rate and mechanism of such reactions would be influenced by the solvent and the stability of any resulting carbocation or protonated intermediates. Solvolysis, a reaction where the solvent acts as the nucleophile, could occur under conditions that favor the formation of a carbocation intermediate, though this is speculative for the title compound.

Ring Expansion and Contraction Rearrangements of the Oxazepane Core

While ring expansion and contraction reactions are known for various heterocyclic systems, no such rearrangements have been reported for this compound. Such reactions are often driven by the relief of ring strain or the formation of a more stable intermediate, and their feasibility would depend on the specific reaction conditions and the substitution pattern of the oxazepane ring.

Catalytic Transformations and Derivatization for the Generation of Molecular Libraries

The synthesis of libraries of 1,4-oxazepane derivatives is an area of interest in medicinal chemistry. General methods for the derivatization of saturated heterocycles often involve catalytic processes, such as cross-coupling reactions to modify the aromatic substituent or functionalization of the N-H bond. While these strategies are broadly applicable, their specific application to this compound for the generation of molecular libraries has not been described in the available literature.

An in-depth analysis of the computational chemistry and theoretical modeling of the chemical compound this compound is presented in this article.

Computational Chemistry and Theoretical Modeling of 5 4 Fluorophenyl 1,4 Oxazepane and Its Derivatives

Computational chemistry provides powerful tools for investigating the properties of molecules like 5-(4-Fluorophenyl)-1,4-oxazepane at an atomic level. These theoretical methods allow for the prediction of molecular structure, reactivity, and interactions, offering insights that complement experimental research.

Molecular Interaction and Biological Activity Profiling of 5 4 Fluorophenyl 1,4 Oxazepane: in Vitro and in Silico Investigations

Structure Activity Relationship Sar Investigations and Design Principles for 5 4 Fluorophenyl 1,4 Oxazepane Analogues

Systematic Modification of the 4-Fluorophenyl Moiety: Exploration of Electronic, Steric, and Lipophilic Effects on Molecular Interactions

The 4-fluorophenyl group at the C-5 position of the 1,4-oxazepane (B1358080) ring is a crucial element for molecular recognition. The fluorine atom, in particular, can significantly influence the compound's properties through its unique electronic and lipophilic characteristics.

Steric Effects: The size and position of substituents on the phenyl ring dictate the steric compatibility of the ligand with its binding site. While the fluorine atom is relatively small and often considered a bioisostere of a hydrogen atom, larger substituents can be introduced to probe the steric boundaries of the binding pocket. The position of substitution (ortho, meta, or para) is also critical, as it determines the orientation of the substituent relative to the rest of the molecule and its potential interactions with the target.

A systematic study on fluoro analogues of related heterocyclic compounds has demonstrated that the number and position of fluorine atoms on a phenyl ring can dramatically impact receptor affinity and selectivity. For example, in a series of alpha(1d)-adrenergic receptor antagonists, compounds with trifluorophenyl substitution showed high affinity and selectivity. nih.gov

Exploration of Substituent Effects at the C-5 Position of the Oxazepane Ring and Beyond

The C-5 position of the 1,4-oxazepane ring, which bears the 4-fluorophenyl group, is a key focal point for SAR studies. Modifications at this position can directly impact the orientation of the phenyl ring and introduce new interaction points with the target.

Studies on related heterocyclic systems have shown that the nature of the substituent at a corresponding position is critical for activity. For instance, in a series of dopamine (B1211576) D4 receptor ligands, the presence of a p-chlorobenzyl group was found to be important for affinity. nih.gov This suggests that exploring a variety of substituted and unsubstituted aryl and alkyl groups at the C-5 position of the 1,4-oxazepane ring is a valid strategy for optimizing activity.

Beyond the immediate substituent, extending the chemical exploration to include linkers or additional functional groups attached to the C-5 substituent can lead to the discovery of novel interactions with the target protein.

Variation of the 1,4-Oxazepane Ring System: Homologation, Heteroatom Exchange, and Saturation Levels

The 1,4-oxazepane ring serves as a central scaffold, and its modification can lead to significant changes in the compound's conformational preferences and biological activity.

Heteroatom Exchange: The concept of bioisosterism is a powerful tool in drug design. drughunter.com Replacing the oxygen atom in the 1,4-oxazepane ring with other heteroatoms, such as sulfur (to form a 1,4-thiazepane) or another nitrogen atom (to form a 1,4-diazepane), can modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the scaffold. nih.gov For example, the replacement of an ester linkage with heterocyclic rings has been shown to improve in vivo stability in some cases. u-tokyo.ac.jp

Saturation Levels: Introducing or removing double bonds within the 1,4-oxazepane ring to create partially saturated or aromatic benzoxazepine systems can significantly alter the geometry and electronic properties of the scaffold. rsc.orgacs.orgnih.gov Aromatic systems can engage in different types of interactions, such as π-stacking, which may be beneficial for binding to certain targets.

A study on the synthesis of benzo[b] acs.orgresearchgate.netoxazepine derivatives highlights a method to access this class of compounds, which are a less common type of benzoxazepine. rsc.org

Stereochemical Implications of Chiral Centers on Molecular Interactions and In Vitro Activity Profiles

The presence of chiral centers within the 1,4-oxazepane ring or its substituents introduces the possibility of stereoisomers, which can exhibit different biological activities. The C-5 position, if substituted with a non-symmetrical group, is a potential chiral center.

The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into its binding site. Enantiomers of a chiral drug can have different affinities for their target, with one enantiomer often being significantly more active than the other (eutomer vs. distomer). This has been observed in numerous classes of compounds, including 4-phenylchroman analogues where the cis and trans relationship between substituents significantly impacted alpha(1)-adrenoreceptor blocking activity. nih.gov

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, demonstrating the feasibility of preparing enantiomerically pure compounds for biological evaluation. rsc.org The stereoselective synthesis of substituted 1,4-oxazepanes is an active area of research, emphasizing the importance of controlling stereochemistry in the design of bioactive molecules.

Pharmacophore Identification and Ligand Efficiency Metrics Derived from In Vitro Biological Data

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.comresearchgate.net By analyzing the structures of active and inactive analogues of 5-(4-Fluorophenyl)-1,4-oxazepane, a pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the potential for the desired biological activity. dovepress.com

Ligand Efficiency Metrics: In addition to raw potency data (e.g., IC₅₀ or Kᵢ values), ligand efficiency metrics are valuable tools for lead optimization. These metrics relate the potency of a compound to its size or other physicochemical properties. Common metrics include:

Ligand Efficiency (LE): LE = - (ΔG) / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms. It provides a measure of the binding energy per atom.

Lipophilic Ligand Efficiency (LLE): LLE = pIC₅₀ - logP. It assesses the balance between potency and lipophilicity, aiming to identify compounds that are potent without being overly greasy.

By calculating and comparing these metrics across a series of analogues, medicinal chemists can prioritize compounds that exhibit efficient binding and have a higher likelihood of possessing favorable drug-like properties.

Rational Design Strategies for Optimizing Molecular Recognition with Defined Target Receptors or Enzymes

The culmination of SAR studies, stereochemical analysis, and pharmacophore modeling provides a solid foundation for the rational design of optimized analogues. researchgate.netnih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target receptor or enzyme is known, SBDD can be a powerful approach. Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site. researchgate.net This allows for the design of new molecules with improved complementarity to the binding pocket, potentially forming additional hydrogen bonds, salt bridges, or hydrophobic interactions.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The 4-fluorophenyl and 1,4-oxazepane moieties could be considered as starting fragments for such an approach.

Scaffold Hopping: This strategy involves replacing the central 1,4-oxazepane scaffold with other structurally distinct but functionally similar ring systems (bioisosteres). researchgate.net The goal is to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The table below summarizes some of the key design considerations and the potential impact of modifications on the biological activity of this compound analogues.

| Modification | Rationale | Potential Impact |

| Substitution on the 4-Fluorophenyl Ring | Explore electronic and steric effects | Modulate binding affinity and selectivity |

| Variation of the C-5 Substituent | Probe the binding pocket | Identify key interaction points |

| Homologation of the Oxazepane Ring | Alter molecular shape and flexibility | Optimize spatial arrangement of substituents |

| Heteroatom Exchange in the Oxazepane Ring | Bioisosteric replacement | Improve metabolic stability and hydrogen bonding |

| Control of Stereochemistry | Optimize 3D fit to the target | Enhance potency and reduce off-target effects |

Advanced Research Applications of 5 4 Fluorophenyl 1,4 Oxazepane As a Molecular Tool

Development as Chemical Probes for Receptor Occupancy and Protein Binding Studies (in vitro biophysics)

There are no available research studies detailing the development or use of 5-(4-Fluorophenyl)-1,4-oxazepane as a chemical probe for receptor occupancy or in vitro biophysical protein binding studies. General biophysical methods such as mass spectrometry, surface plasmon resonance, and nuclear magnetic resonance are commonly employed in early drug discovery to characterize compound binding, but their specific application to this compound has not been documented. nih.govnih.gov

Utilization as Fluorescent or Photoaffinity Labels for Target Identification and Validation in Cell-Free Systems

Currently, there is no published evidence of this compound being utilized as a fluorescent or photoaffinity label. The design of such chemical tools typically involves incorporating a photoreactive group and a reporter tag into a molecule of interest to facilitate target identification. nih.govnih.gov However, the synthesis and application of such derivatives of this compound have not been reported in the scientific literature.

Application as Scaffolds for Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries

There is no documented use of this compound as a scaffold in combinatorial chemistry or in the generation of fragment-based drug discovery libraries. While combinatorial chemistry is a powerful tool for creating large libraries of diverse compounds for screening, and fragment-based discovery identifies low-molecular-weight compounds for optimization, the application of these strategies to this specific oxazepane derivative has not been described. nih.govnih.govnih.govresearchgate.net

Role as Key Building Blocks in the Synthesis of More Complex Heterocyclic Systems and Natural Product Analogs

While the 1,4-oxazepane (B1358080) core is a known scaffold in the synthesis of pharmacologically relevant compounds, there are no specific examples in the literature of this compound being used as a key building block for the synthesis of more complex heterocyclic systems or natural product analogs. nih.govrsc.orgresearchgate.net Methodologies exist for the synthesis of various substituted 1,4-oxazepane derivatives, but the further elaboration of the 5-(4-fluorophenyl) substituted version is not documented. nih.govrsc.org

Exploration in Niche Material Science Applications (e.g., functional polymers, advanced composites) where specific chemical properties without biological context are relevant

No research has been found detailing the exploration of this compound in material science. There are no reports of its incorporation into functional polymers or advanced composites, and its specific chemical properties for such applications remain uninvestigated. While some heterocyclic compounds have found utility in the development of new materials, this specific compound is not among them based on available data. clockss.orgresearchgate.net

Future Perspectives and Unexplored Research Avenues for Oxazepane Chemical Research

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. frontiersin.org For the oxazepane scaffold, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and design novel derivatives with enhanced potency and specificity.

De novo design methods, which aim to generate novel molecules, can be significantly accelerated using AI. nih.gov Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules to learn the underlying principles of molecular structure and function. frontiersin.org These trained models can then generate new, synthesizable oxazepane derivatives that are optimized for specific biological targets. For instance, an AI model could be tasked with designing analogs of 5-(4-Fluorophenyl)-1,4-oxazepane that exhibit improved binding affinity to a predicted target while maintaining favorable drug-like properties.

Furthermore, ML models can predict the biological activity and physicochemical properties of these newly designed compounds, reducing the need for extensive and costly initial screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by deep learning, can identify subtle structural motifs within the oxazepane core that are crucial for activity. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, streamlining the discovery pipeline. nih.govresearchgate.net

| AI/ML Model Type | Application in Oxazepane Research | Potential Outcome |

| Recurrent Neural Networks (RNNs) | Generating novel oxazepane structures based on SMILES strings of known active compounds. frontiersin.org | Creation of a virtual library of unique oxazepane derivatives with high predicted synthesizability. |

| Generative Adversarial Networks (GANs) | Designing molecules optimized against a specific protein target's binding pocket. | Identification of oxazepanes with potentially high binding affinity and selectivity for a desired target. |

| Deep Learning QSAR | Predicting biological activity (e.g., receptor affinity, enzyme inhibition) for a library of virtual oxazepane compounds. nih.gov | Prioritization of candidates for synthesis, reducing time and resource expenditure. |

| Reinforcement Learning | Iteratively modifying a starting scaffold like this compound to optimize multiple properties simultaneously (e.g., potency, solubility, low toxicity). nih.gov | Discovery of multi-parameter optimized drug candidates. |

Development of Novel and Sustainable Synthetic Methodologies for Oxazepane Derivatives

While classical synthetic routes to 1,4-oxazepanes exist, future research must focus on developing more efficient, cost-effective, and environmentally benign methodologies. dntb.gov.ua This aligns with the principles of green chemistry, which seeks to minimize waste and the use of hazardous substances. mdpi.com

Modern synthetic techniques that could be applied or further optimized for oxazepane synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. mdpi.commdpi.com It is an energy-efficient method that can accelerate the synthesis of oxadiazole derivatives and could be adapted for oxazepane library production. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild, aqueous conditions, representing a pinnacle of green chemistry. mdpi.com Identifying or engineering enzymes (e.g., transaminases, hydrolases) capable of acting on oxazepane precursors could lead to highly efficient and enantioselective synthetic routes.

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.net Electrochemical methods have been successfully used for the amino-oxygenation of alkenes to create N/O-heterocycles, a strategy that could be adapted for oxazepane ring formation. researchgate.net

| Synthetic Methodology | Key Advantages for Oxazepane Synthesis | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | mdpi.commdpi.com |

| Flow Chemistry | High reproducibility, enhanced safety, scalability. | mdpi.com |

| Biocatalysis | High chemo- and enantioselectivity, mild reaction conditions, environmentally friendly. | mdpi.com |

| Electrochemical Synthesis | Avoids harsh chemical oxidants, high regio- and chemoselectivity. | researchgate.net |

High-Content Screening Approaches for Broader Biological Profiling in Defined In Vitro Systems

To understand the full therapeutic potential of the oxazepane scaffold, it is crucial to move beyond single-target assays. High-Content Screening (HCS) is a powerful technology that uses automated microscopy and image analysis to simultaneously measure multiple parameters in cells treated with a compound. nih.gov

By applying HCS to a library of oxazepane derivatives, researchers can obtain a detailed "fingerprint" of each compound's cellular effects. Screening in more physiologically relevant models, such as 3D multicellular spheroids or specialized porous scaffolds, can provide more predictive insights into a compound's efficacy and potential toxicity than traditional 2D cell cultures. nih.govmdpi.comnih.gov For instance, testing this compound and its analogs on a panel of cancer cell spheroids could reveal unexpected anti-proliferative activities or effects on tumor morphology that would be missed in standard assays. nih.govnih.gov

A typical HCS experimental design could involve assessing endpoints such as cell viability, apoptosis, cell cycle progression, mitochondrial health, and the expression of specific protein biomarkers, providing a comprehensive profile of a compound's mechanism of action.

Identification of Undiscovered Molecular Targets and Biological Pathways Modulated by Oxazepane Scaffolds

A key unexplored area for many chemical scaffolds, including 1,4-oxazepanes, is the identification of their precise molecular targets. While some derivatives have been investigated as dopamine (B1211576) D4 receptor ligands, the targets of compounds like this compound are unknown. nih.gov

Modern chemical biology techniques can be employed to de-orphanize such compounds:

Chemoproteomics: Techniques like affinity chromatography-mass spectrometry can identify the proteins that a compound binds to directly from a complex cell lysate.

Phenotypic Screening: As described in the HCS section, observing a compound's effect on cell morphology and function can provide clues to the biological pathways it modulates. nih.gov

Genetic Approaches: Using CRISPR-based screening, it is possible to identify which gene knockouts confer resistance or sensitivity to a compound, thereby identifying its target or pathway.

Recent studies on related azepane scaffolds have identified them as potent inhibitors of monoamine transporters (NET and DAT) and σ-1R, suggesting that the broader azepine-containing class has significant potential in neuropharmacology. nih.gov Similarly, heterocyclic scaffolds are known to be potent inhibitors of enzymes like carbonic anhydrases, which are therapeutic targets for a range of diseases including cancer and glaucoma. nih.gov These findings provide a logical starting point for investigating the targets of the 1,4-oxazepane (B1358080) class.

Interdisciplinary Research Opportunities in Chemical Biology, Material Science, and Green Chemistry for Oxazepanes

The utility of the oxazepane scaffold is not necessarily limited to medicinal chemistry. Interdisciplinary collaborations can unlock novel applications in diverse fields.

Chemical Biology: Oxazepane derivatives can be developed as molecular probes to study biological systems. By attaching fluorescent tags or reactive handles, these compounds can be used to visualize and interrogate the function of their cellular targets in real-time.

Material Science: Heterocyclic compounds are fundamental building blocks for organic functional materials. The unique three-dimensional structure of the oxazepane ring could be exploited to create novel polymers or organic frameworks with interesting electronic, optical, or host-guest properties.

Green Chemistry: Beyond sustainable synthesis, oxazepane derivatives themselves could be explored as catalysts or organocatalysts for chemical transformations. Their defined stereochemistry and the presence of heteroatoms could enable them to facilitate reactions in an efficient and selective manner. mdpi.commdpi.com

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound and the broader oxazepane class, paving the way for new discoveries in medicine, technology, and beyond.

Q & A

Q. What are the established synthetic routes for 5-(4-fluorophenyl)-1,4-oxazepane, and how can automated platforms improve reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, oxazepane derivatives with aryl substituents are often prepared by reacting epoxides or halides with amines under basic conditions. Automated synthesis platforms (e.g., capsule-based systems) enhance reproducibility by standardizing reaction parameters like temperature, solvent ratios, and reagent stoichiometry. For instance, yields of 69–70% were achieved for structurally similar oxazepanes using automated protocols . Key steps include purification via silica gel chromatography (e.g., dichloromethane/acetone gradients) and characterization using -NMR to confirm substituent positions (e.g., aromatic protons at δ7.45–7.21 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : -NMR is critical for verifying the fluorophenyl substituent’s position and oxazepane ring conformation. For example, aromatic protons in 4-fluorophenyl derivatives typically resonate at δ7.45–7.21 ppm, while oxazepane ring protons appear as multiplet signals between δ3.68–4.18 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight with precision (e.g., [M+H] calculated within 0.0002 Da of observed values) . Advanced techniques like -NMR or X-ray crystallography may resolve ambiguities in fluorine positioning or stereochemistry.

Q. What pharmacological targets are associated with the 1,4-oxazepane scaffold, and how does the 4-fluorophenyl substituent modulate activity?

- Methodological Answer : The 1,4-oxazepane scaffold is explored in kinase inhibitors (e.g., cyclin G-associated kinase) and neurotransmitter receptor modulators. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration. For example, fluorophenyl-containing analogs exhibit higher binding affinity (e.g., submicromolar IC values) compared to non-fluorinated counterparts in receptor-binding assays . Researchers should screen activity against target panels (e.g., dopamine D, serotonin 5-HT) to validate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

- Methodological Answer : Systematic SAR involves modifying the oxazepane ring (e.g., introducing methyl or hydroxy groups) and varying fluorophenyl substituents (e.g., replacing fluorine with trifluoromethoxy). For instance, 5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane shows increased steric bulk and altered electronic properties, potentially improving target engagement . Computational docking (e.g., using AutoDock Vina) can predict binding modes, while in vitro assays (e.g., kinase inhibition) validate predictions. Prioritize derivatives with >95% purity (HPLC) to minimize off-target effects .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for fluorophenyl-oxazepane derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 69% vs. 96% for similar oxazepanes) often stem from reaction scale or purification methods. Reproduce conditions using identical reagents (e.g., anhydrous solvents, freshly distilled amines) and validate via control experiments. For spectral mismatches, cross-reference with databases (e.g., PubChem) or repeat NMR under standardized parameters (e.g., 300 MHz in DMSO-d) . Contradictions in biological data may arise from assay variability; use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm results .

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

- Methodological Answer : Chiral pool strategies using enantiopure precursors (e.g., homoserine lactones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol. For example, polymer-supported homoserine derivatives enable efficient separation of enantiomers via solid-phase extraction . Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy validates enantiopurity (>99% ee) .

Q. What in vitro models are suitable for assessing the biocompatibility of fluorophenyl-oxazepane derivatives?

- Methodological Answer : Use hepatic (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines to evaluate cytotoxicity (MTT assay) and metabolic stability (CYP450 inhibition screening). For CNS-targeted compounds, measure permeability using blood-brain barrier models (e.g., hCMEC/D3 monolayers). Toxicity thresholds (e.g., IC > 50 μM) should align with OECD guidelines .

Best Practices for Handling and Storage

- Storage : Store at -20°C in amber vials under inert gas (N or Ar) to prevent oxidation. Avoid aqueous buffers unless lyophilized .

- Handling : Use gloveboxes for moisture-sensitive reactions and quantify degradation via stability-indicating HPLC methods (e.g., C18 columns with acetonitrile/water gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.